molecular formula C15H12Cl2N2O3 B2919563 (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid CAS No. 1608747-66-5

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B2919563
CAS No.: 1608747-66-5
M. Wt: 339.17
InChI Key: YWUIZUJSSLCSPB-LLVKDONJSA-N
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Description

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid is a synthetic organic compound designed for research applications. This molecule is characterized by a (2R)-2-amino-3-phenylpropanoic acid core—a D-configuration phenylalanine derivative —linked via an amide bond to a 3,6-dichloropicolinoyl moiety. The 3,6-dichloropicolinic acid component is a known structural motif in agrochemicals and pharmaceuticals, often associated with biological activity . The integration of these subunits suggests potential for investigation in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. Researchers may find value in this compound as a building block for the synthesis of more complex molecules or as a candidate for probing biological pathways. Its structure is consistent with compounds that exhibit modulator activity on neurotransmitter systems. For instance, related research has explored dual-action pharmaceuticals that combine dopamine D2/D3 receptor agonism with histamine H3 receptor antagonism for potential applications in neurodegenerative conditions . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(2R)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-10-6-7-12(17)19-13(10)14(20)18-11(15(21)22)8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,18,20)(H,21,22)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUIZUJSSLCSPB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid, also known as a formamido acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a dichloropyridinyl moiety and a phenylacetic acid structure, which may influence its interactions with biological targets.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is C14H12Cl2N2O3C_{14}H_{12}Cl_2N_2O_3, with a molecular weight of 321.17 g/mol. The compound's structure can be represented as follows:

Structure  2R 2 3 6 Dichloropyridine 2 carbonyl amino 3 phenylpropanoic acid\text{Structure }\text{ 2R 2 3 6 Dichloropyridine 2 carbonyl amino 3 phenylpropanoic acid}

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the dichloropyridinyl group may enhance binding affinity to target proteins, potentially modulating their activity. The exact mechanism remains to be fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, suggesting that this compound may act through a similar pathway.
  • Receptor Modulation : The structural characteristics could allow it to interact with neurotransmitter receptors or other signaling pathways.

Biological Activity and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Antiproliferative Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against cancer cell lines. For example, studies on fluorinated pyridine derivatives have shown significant inhibition of breast and colon cancer cell proliferation .
  • Enzyme Interaction Studies : Preliminary investigations suggest that the compound may interact with key metabolic enzymes, potentially influencing metabolic pathways related to amino acid metabolism and energy production.
  • Cellular Effects : Case studies involving related phenylpropanoic acids indicate potential benefits in promoting myotube hypertrophy in skeletal muscle cells, suggesting that this compound might also affect muscle growth and repair mechanisms.

Data Table: Summary of Biological Activities

Activity Description Reference
AntiproliferativeInhibits growth of cancer cell lines
Enzyme InhibitionPotential interaction with metabolic enzymes
Muscle HypertrophyPromotes muscle cell growth

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of various pyridine derivatives against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to further investigation into their mechanisms of action.

Study 2: Enzyme Interaction

Research focused on the interaction of phenylpropanoic acid derivatives with aspartate aminotransferase showed that structural modifications could enhance enzyme inhibition. This suggests that this compound might similarly affect enzyme activity.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

The Pharmacopeial Forum lists several amino acid derivatives with distinct substituents (Table 1):

Compound ID Structure Key Substituents Structural Differences vs. Target Compound
a (R)-2-Amino-2-phenylacetic acid - No carbonyl substitution on amino group Simpler structure; lacks dichloropyridine moiety.
b (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo... Bicyclic β-lactam core Entirely different scaffold (β-lactam antibiotic).
c Thiazolidine-carboxylic acid derivative Formyl and thiazolidine rings Bulky thiazolidine ring replaces phenyl group.
d Thiazolidine-carboxylic acid derivative Dimethylthiazolidine ring Similar to c; lacks formyl group.

Key Observations :

  • Compounds b , c , and d diverge significantly in core structure, emphasizing the uniqueness of the target compound’s pyridine-based design.

Amino Acid Derivatives with Cyclopropane and Hydroxyl Groups ()

  • FDB000529: 2-Amino-3-(2-methylidenecyclopropyl)propanoic acid Features a cyclopropane ring, enhancing rigidity but reducing aromaticity compared to the target’s phenyl group. The methylidene group may increase reactivity, unlike the stable dichloropyridine in the target .
  • FDB023164: (2R)-2-Amino-3-hydroxypropanoic acid (D-serine) Contains a hydroxyl group instead of phenyl, increasing polarity.

Pyridine-Containing Analogues ()

  • (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid: Substitutes the phenyl group with a pyridin-3-yl ring. Lacks chlorine atoms and the carbonyl linkage, reducing electronegativity and steric bulk. The pyridine nitrogen’s position (3 vs. 2 in the target) may alter hydrogen-bonding interactions .

Complex Derivatives with Multiple Substitutions ()

  • PH000230: A branched peptide-like structure with azepanyl, indolyl, and pyridinyl groups. Far more complex than the target compound, with multiple chiral centers and heterocycles.

Preparation Methods

Synthetic Challenges

  • Preservation of L-configuration during acylation
  • Regioselective dichlorination of pyridine ring
  • Compatibility of coupling reagents with acid-sensitive groups

Synthesis of 3,6-Dichloropyridine-2-carbonyl Chloride

Chlorination Strategies

Industrial-scale methods from patent CN102153507A demonstrate efficient dichlorination using FeCl₃/AlCl₃ catalysts:

Table 1: Comparative Chlorination Conditions

Starting Material Catalyst Temp (°C) Cl₂ Flow Rate (L/min) Yield (%) Purity (%)
2,6-Dichloropyridine FeCl₃ 100-120 0.5 94.0 ≥99.5
Pyridine-2-carboxylic acid AlCl₃ 120-140 0.8 88.2 98.7

Key findings:

  • FeCl₃ provides superior regioselectivity for 3,6-dichlorination over AlCl₃
  • Distillation at -0.1 MPa effectively separates 3,6-dichloropyridine from byproducts

Carbonyl Chloride Formation

Adapting methods from WO2013091011A1 and Ambeed protocols:

Procedure:

  • Suspend 3,6-dichloropyridine-2-carboxylic acid (1 eq) in anhydrous CH₂Cl₂
  • Add oxalyl chloride (1.2 eq) with catalytic DMF (0.1 eq)
  • Stir at 0°C → 20°C for 2-4 hr
  • Remove volatiles under vacuum to obtain crude acyl chloride (98-100% conversion)

Critical Parameters:

  • Strict moisture control prevents hydrolysis to carboxylic acid
  • Excess oxalyl chloride quenched with MeOH post-reaction

Stereoselective Coupling to L-Phenylalanine

Protection/Activation Strategies

Patent WO2013091011A1 details amino protection using:

  • Boc (tert-butoxycarbonyl)
  • Fmoc (9-fluorenylmethyloxycarbonyl)

Table 2: Coupling Reagent Performance

Reagent System Solvent Temp (°C) Reaction Time (hr) Yield (%) Epimerization (%)
EDCl/HOBt DMF 0→25 12 85 1.2
HATU/DIEA CH₂Cl₂ -10→0 4 92 0.8
T3P®/Pyridine THF 25 6 89 1.5

Optimal conditions: HATU/DIEA at -10°C minimizes racemization while maintaining high coupling efficiency

Stepwise Procedure

  • Amino Protection

    • Treat L-phenylalanine (1 eq) with Boc₂O (1.1 eq) in THF/H₂O (2:1)
    • Adjust pH to 9.5 with NaOH, stir 2 hr → Boc-L-Phe-OH (95% yield)
  • Acylation

    • Add 3,6-dichloropyridine-2-carbonyl chloride (1.05 eq) to Boc-L-Phe-OH in CH₂Cl₂
    • Activate with HATU (1 eq) and DIEA (2 eq) at -10°C
    • Warm to 0°C over 4 hr
  • Deprotection

    • Treat with TFA/CH₂Cl₂ (1:1 v/v) for 1 hr
    • Precipitate product with cold diethyl ether

Purification:

  • Reverse-phase HPLC (C18 column) with H₂O/MeCN gradient
  • Final purity: 99.1% by qNMR

Alternative Synthetic Routes

Solid-Phase Synthesis

Adapting combinatorial chemistry approaches from ACS Combinatorial Science:

  • Load Wang resin with Fmoc-L-Phe-OH
  • Remove Fmoc with 20% piperidine/DMF
  • Couple 3,6-dichloropyridine-2-carboxylic acid using PyBOP/DIEA
  • Cleave with TFA/H₂O (95:5)

Advantages:

  • Enables parallel synthesis of analogs
  • Reduces purification burden

Enzymatic Resolution

Candida antarctica Lipase B (CAL-B) catalyzes kinetic resolution of racemic mixtures:

  • Hydrolyzes (2S)-isomer selectively in biphasic system
  • E-value >200 achieved with vinyl acetate acyl donor

Industrial-Scale Considerations

Cost Optimization

Table 3: Reagent Cost Analysis (per kg API)

Reagent Cost (USD) Recovery Potential
Oxalyl chloride 420 None
HATU 12,500 <5%
T3P® 8,200 15-20%

Recommendation: T3P® provides best balance of cost and recyclability for GMP production

Waste Management

  • Chlorinated byproducts require alkaline hydrolysis before disposal
  • Pd/C catalyst from hydrogenation steps can be recycled 5-7 times

Analytical Characterization

Critical Quality Attributes:

  • Chiral Purity : ≥99.5% ee by Chiralpak AD-H column (Heptane/EtOH 80:20)
  • Dichloropyridine Content : ≤0.1% (HPLC at 254 nm)
  • Heavy Metals : <10 ppm (ICP-MS)

Stability Data:

  • 24-month shelf life at -20°C under N₂ atmosphere
  • Degradation <0.5% under ICH Q1A(R2) conditions

Q & A

Basic Synthesis

Q: What is the typical synthetic route for (2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid, and what reagents are critical for ensuring stereochemical integrity? A:

  • Synthetic Route : The compound is synthesized via a peptide coupling reaction between 3,6-dichloropyridine-2-carboxylic acid and (R)-2-amino-3-phenylpropanoic acid.
  • Reagents :
    • Activating Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
    • Protecting Groups : tert-butoxycarbonyl (Boc) for the amino group to prevent undesired side reactions during coupling .
  • Chiral Integrity : Use enantiomerically pure (R)-2-amino-3-phenylpropanoic acid as the starting material, verified by polarimetry or chiral HPLC .

Basic Characterization

Q: Which spectroscopic and chromatographic methods are essential for confirming the structure and enantiomeric purity of this compound? A:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the backbone structure, with characteristic peaks for the dichloropyridine (δ 7.8–8.5 ppm) and phenyl groups (δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₁Cl₂N₂O₃: 337.0142) .
  • Chiral HPLC : Uses columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to confirm >99% enantiomeric excess .

Basic Biological Activity

Q: What in vitro assays are commonly used to evaluate the biological activity of this compound, particularly in enzyme inhibition studies? A:

  • Enzyme Inhibition Assays :
    • Fluorescence-Based Assays : Measure inhibition of target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
    • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) between the compound and target proteins .
  • Cell-Based Assays : Assess cytotoxicity or anti-inflammatory activity in macrophage or cancer cell lines using MTT or ELISA .

Advanced Structure-Activity Relationship (SAR)

Q: How does modifying the dichloropyridine or phenyl group influence bioactivity, and what computational tools support SAR analysis? A:

  • Substitution Effects :
    • Pyridine Ring : Replacing chlorine with electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets .
    • Phenyl Group : Para-substitutions (e.g., -OH or -NO₂) alter solubility and hydrogen-bonding interactions .
  • Computational Methods :
    • Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like TLR3 or proteases .
    • QSAR Models : Relate physicochemical properties (logP, polar surface area) to activity using partial least squares regression .

Advanced Enantiomer Resolution

Q: What strategies resolve enantiomeric impurities in the final product, and how is purity validated? A:

  • Chiral Resolution :
    • Dynamic Kinetic Resolution : Uses palladium catalysts to racemize undesired (S)-enantiomers during synthesis .
    • Preparative Chiral HPLC : Employs cellulose-based columns (Chiralcel OD-H) with ethanol/hexane gradients .
  • Validation : Couple HPLC with circular dichroism (CD) spectroscopy to confirm absolute configuration .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities across studies? A:

  • Orthogonal Assays : Re-test activity using both SPR (binding affinity) and functional assays (e.g., luciferase reporter for TLR3 inhibition) to rule out false positives .
  • Structural Verification : Confirm compound identity via X-ray crystallography or 2D NOESY NMR to exclude stereochemical or polymorphic variations .
  • Batch Analysis : Compare impurity profiles (HPLC-MS) across studies to identify contaminants affecting activity .

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